4-(4-Methoxyphenyl)-1,3-dithiol-2-one
Description
4-(4-Methoxyphenyl)-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a five-membered 1,3-dithiol-2-one ring substituted with a 4-methoxyphenyl group. The methoxy group (–OCH₃) at the para position of the phenyl ring imparts electron-donating properties, influencing both chemical reactivity and biological interactions. This compound is of interest in organic synthesis, materials science, and medicinal chemistry due to its unique electronic and steric features.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-dithiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-13-10(11)14-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTKWGSPGUXSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,3-dithiol-2-ones exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the dithiol moiety can act as potent inhibitors against bacterial enzymes such as FabH (3-ketoacyl-acyl carrier protein synthase) in Escherichia coli. This enzyme is crucial for fatty acid biosynthesis, making it a target for antibiotic development .
Case Study: Inhibition of Bacterial Growth
In a study published in the Journal of Medicinal Chemistry, 4-(4-methoxyphenyl)-1,3-dithiol-2-one was synthesized and tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of dithiol compounds. Research has shown that these compounds can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. The mechanism appears to involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
Materials Science
Conductive Polymers
this compound has been explored as a building block for conductive polymers. Its dithiolene structure allows for the formation of charge-transfer complexes, which can be utilized in organic electronic devices such as organic photovoltaics and field-effect transistors.
Case Study: Development of Organic Photovoltaics
In a recent study, researchers synthesized a polymer incorporating this compound into its structure. The resulting material exhibited improved charge mobility and stability under light exposure compared to traditional organic photovoltaic materials. This advancement could lead to more efficient solar energy conversion technologies .
Organic Synthesis
Synthesis of Complex Molecules
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.
Table: Synthetic Applications of this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides to form thioethers | 85 |
| Oxidative Cyclization | Forms cyclic dithiols under oxidative conditions | 70 |
| Condensation Reactions | Participates in condensation with aldehydes | 78 |
Comparison with Similar Compounds
Core Heterocyclic Structure Variations
The 1,3-dithiol-2-one core distinguishes this compound from other sulfur- or nitrogen-containing heterocycles:
Key Insight: The 1,3-dithiol-2-one core offers distinct electronic properties due to two sulfur atoms, enhancing electron delocalization compared to thiazoles or thiazolidinones. This may improve stability in redox reactions or interactions with electrophilic targets.
Substituent Effects on Reactivity and Bioactivity
The 4-methoxyphenyl group plays a critical role in modulating properties:
Key Insight : Methoxy groups enhance solubility in polar solvents and may improve binding to biological targets (e.g., enzymes or receptors) compared to methyl or hydroxyl groups.
Physicochemical Properties
Comparative data on solubility, stability, and crystallinity:
Key Insight : The methoxyphenyl group improves solubility in organic solvents, while the dithiol-2-one core may enhance thermal stability.
Preparation Methods
Reaction Mechanism
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Protonation and Carbocation Formation : Treatment of diol 13 with perchloric acid induces protonation of one hydroxyl group, followed by dehydration to generate a resonance-stabilized carbocation. The 4-methoxyphenyl group facilitates delocalization via its para-substituted electron-donating methoxy group.
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1,4-Aryl Shift and Spirocyclization : The carbocation undergoes a 1,4-aryl shift, forming a spirocyclopentyl benzenium intermediate. Intramolecular nucleophilic attack by the remaining hydroxyl group initiates cyclization, culminating in aromatization and ketone formation (Scheme 1).
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Elimination and Rearomatization : Sequential dehydration and proton loss yield the fully conjugated 1,3-dithiol-2-one scaffold with a 4-methoxyphenyl substituent at position 4.
Key Reaction Conditions :
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Solvent: Dichloromethane or chloroform
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Acid: 70% perchloric acid (2 equiv)
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Temperature: 0°C to room temperature
Substrate Scope :
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Electron-donating groups (e.g., 4-methoxy, 4-methyl) enhance carbocation stability and reaction efficiency.
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Electron-withdrawing groups (e.g., nitro, cyano) suppress rearrangement, favoring alternative pathways like dihydrofuran formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Rearrangement | High regioselectivity, single-step process | Requires specialized diol precursor | 68–72 | Moderate |
| Oxidation of Thione | Simple starting materials | Risk of over-oxidation, unoptimized conditions | N/A | Low |
| Dithioic Acid Cyclization | Broad substrate tolerance | Multi-step synthesis, hazardous reagents | 50–65 | Low |
Mechanistic Insights into Byproduct Formation
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield ≥70% |
| Catalyst (DBU) | 10 mol% | Reduces side-products |
| Reaction Time | 6–8 hrs | Prevents over-oxidation |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals |
|---|---|
| -NMR (CDCl) | δ 7.45 (d, J=8.5 Hz, Ar-H), δ 3.85 (s, OCH) |
| IR (KBr) | 1680 cm (C=S stretch) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
